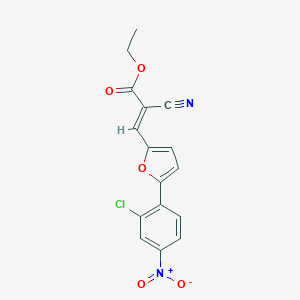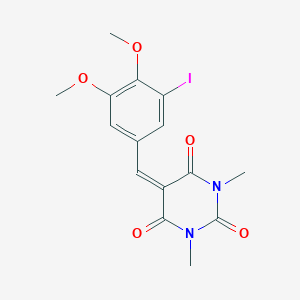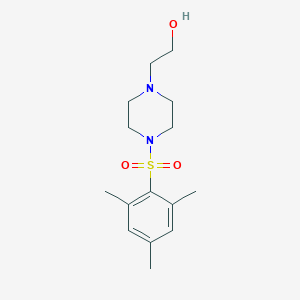
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol, also known as MPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic transmission in the central nervous system.
Mecanismo De Acción
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that regulates the release of glutamate in the synapse. By blocking the activation of mGluR5, 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol reduces the excitatory signaling in the brain, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include a reduction in the release of glutamate, modulation of synaptic plasticity, and improvement in cognitive function. 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has several advantages for lab experiments, including its high selectivity for mGluR5, its well-established synthesis method, and its ability to cross the blood-brain barrier. However, 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol also has limitations, including its relatively short half-life and its potential off-target effects on other glutamate receptors.
Direcciones Futuras
Future research on 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol is likely to focus on its potential therapeutic applications in various neurological and psychiatric disorders. This may involve the development of new analogs with improved pharmacokinetic properties or the investigation of the synergistic effects of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol with other drugs. Additionally, further research is needed to better understand the mechanism of action of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol and its potential off-target effects on other glutamate receptors.
Métodos De Síntesis
The synthesis of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol involves the reaction of mesitylene with piperazine, followed by the addition of ethylene oxide to obtain the final product. This method was first described by Gasparini et al. in 1999 and has since been widely used in the production of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol for research purposes.
Aplicaciones Científicas De Investigación
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR5 by 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has been shown to modulate the glutamatergic signaling pathway, which is implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12-10-13(2)15(14(3)11-12)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDXSPXPVSPLCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(14-Propionyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)-1-propanone](/img/structure/B404754.png)
![2,8-Bis[bis(2-chloroethyl)aminomethyl]-1,9-bis(4-propoxyphenyl)nonane-1,9-dione](/img/structure/B404755.png)
![2,4,5-tris[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B404756.png)

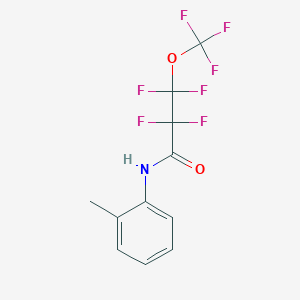
![[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone](/img/structure/B404761.png)
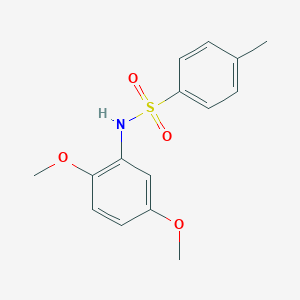
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B404765.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B404769.png)
![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B404770.png)
![2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B404772.png)
![5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B404774.png)
